molecular formula C12H8N2O2S B2997391 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 65692-00-4

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B2997391
CAS No.: 65692-00-4
M. Wt: 244.27
InChI Key: JSJNMYNFUZVJQQ-UHFFFAOYSA-N
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Description

Introduction to 3-Acetyl-4H-Pyrimido[2,1-b]Benzothiazol-4-One in Heterocyclic Chemistry

Structural Classification Within Fused Pyrimido-Benzothiazole Systems

3-Acetyl-4H-pyrimido[2,1-b]benzothiazol-4-one belongs to the class of linearly fused tricyclic systems consisting of two six-membered aromatic rings (pyrimidine and benzene) fused with a five-membered thiazole ring. The molecular formula $$ \text{C}{12}\text{H}{8}\text{N}{2}\text{O}{2}\text{S} $$ reflects its hybrid architecture, where the pyrimidine ring shares two adjacent atoms with the benzothiazole moiety, creating a rigid planar structure. The acetyl group at position 3 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Features of Fused Pyrimido-Benzothiazole Derivatives
Compound Name Substituent Position Fusion Pattern Molecular Weight (g/mol)
3-Acetyl-4H-pyrimido[2,1-b]benzothiazol-4-one 3 [2,1-b] linear fusion 244.27
1-(4H-Pyrimido[2,1-b]benzothiazol-3-yl)ethanone 3 [2,1-b] linear fusion 230.28
8-Chloro-pyrimido[5,4-b]benzothiazine dioxide 8 [5,4-b] angular fusion 342.78

The [2,1-b] fusion pattern distinguishes this compound from angular-fused analogs like those in pyrimido[5,4-b]benzothiazines. X-ray crystallography of related structures confirms that linear fusion enforces coplanarity, enhancing π-π stacking interactions in solid-state arrangements.

Historical Development of Benzothiazole-Pyrimidine Hybrid Scaffolds

The synthesis of benzothiazole-pyrimidine hybrids originated in the late 20th century, driven by interest in their bioactivity. Early work included the 1996 patent by GB2178429A, which disclosed pyrimido[2,1-b]benzothiazole-8-acetic acid derivatives as antiallergic agents. This marked the first systematic exploration of pharmacological applications for this scaffold.

Between 2008–2019, researchers optimized synthetic routes. A landmark 2019 study demonstrated microwave-assisted, solvent-free synthesis of 4H-pyrimido[2,1-b]benzothiazoles using tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst, achieving yields >85%. Concurrently, structure-activity relationship (SAR) studies revealed that acetyl-substituted derivatives like 3-acetyl-4H-pyrimido[2,1-b]benzothiazol-4-one exhibit enhanced electronic profiles for interactions with biological targets compared to non-acetylated analogs.

Timeline of Key Developments:
  • 1996 : First patent on pyrimido[2,1-b]benzothiazoles as antiallergic agents
  • 2013 : Antimicrobial evaluation of pyrazolo[3,4-d]pyrimidine-benzothiazole hybrids
  • 2019 : Microwave-assisted synthesis protocol for 4H-pyrimido[2,1-b]benzothiazoles

Properties

IUPAC Name

3-acetylpyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-7(15)8-6-13-12-14(11(8)16)9-4-2-3-5-10(9)17-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNMYNFUZVJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux for a specified period . The yield and purity of the product can be optimized by adjusting the reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial agent by inhibiting various bacterial enzymes.

    Medicine: Research indicates its potential use in developing new antibiotics to combat antimicrobial resistance.

    Industry: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one exerts its effects involves the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase . These enzymes are crucial for bacterial survival and replication, making this compound a promising candidate for antibacterial drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrimido[2,1-b]benzothiazolone scaffold accommodates diverse substituents, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis of key derivatives:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Synthetic Method(s)
3-Acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one 3-acetyl group Likely acetylation of precursor pyrimido-benzothiazolone
2-Hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one 2-hydroxy, 3-phenyl Condensation of (chlorocarbonyl)phenylketene with 2-aminobenzothiazoles
3-Cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole 3-cyano, 4-imino, 2-methylthio Reaction of bis(methylthio)methylene malononitrile with aminobenzothiazoles
2-(4-Methylbenzoyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one 2-(4-methylbenzoyl) Multi-step condensation under solvent-free conditions
3-(2-Chloroethyl)-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one 3-(2-chloroethyl), 8-methoxy Chloroethylation and methoxylation of parent scaffold

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., 2-hydroxy, cyano) exhibit higher solubility in polar solvents like DMSO or ethanol . Aryl-substituted derivatives (e.g., 3-phenyl) are more lipophilic .

Key Research Findings and Gaps

  • Synthesis: Current methods prioritize efficiency and eco-friendliness, such as solvent-free conditions or aqueous-ethanol mixtures . The 3-acetyl derivative’s synthesis remains underexplored but likely follows similar principles.
  • Applications : Pyrimido-benzothiazolones are under investigation for spirocyclic compound synthesis , but targeted biological studies (e.g., antimicrobial, anticancer) are lacking.
  • Challenges : Substituent-specific toxicity (e.g., chloroethyl groups ) requires evaluation for drug development.

Biological Activity

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound with the molecular formula C12H8N2O2SC_{12}H_8N_2O_2S and a molecular weight of 244.27 g/mol. This compound is part of a larger class of benzothiazole derivatives, which have garnered significant interest due to their diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent. The mechanism of action primarily involves the inhibition of critical bacterial enzymes, leading to disruption of essential biochemical pathways necessary for bacterial survival.

Benzothiazole derivatives, including this compound, are known to inhibit several targets:

  • Dihydroorotase
  • DNA gyrase
  • Peptide deformylase
  • Aldose reductase
  • Dihydropteroate synthase

These enzymes are crucial for nucleic acid synthesis and cell wall formation in bacteria. By inhibiting these targets, the compound effectively disrupts bacterial growth and viability .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that benzothiazole derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating significant cytotoxicity .
    • Another investigation highlighted that specific derivatives could inhibit key cancer-related enzymes like BRAF and VEGFR-2 with IC50 values comparable to established drugs like sorafenib .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of these compounds revealed that modifications at specific positions on the benzothiazole core significantly affected their biological activity. For instance, 6-unsubstituted analogues generally exhibited superior cytotoxic effects compared to their substituted counterparts .

Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsIC50 Values
AntibacterialVarious bacteria (e.g., E. coli, S. aureus)Inhibition of growthMIC values between 6.25 µg/ml and 200 µg/ml
AnticancerCancer cell lines (e.g., MCF-7)CytotoxicityIC50 values from 3.58 to 15.36 μM

Synthesis and Characterization

The synthesis of this compound typically involves condensation reactions under specific conditions. Analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed for characterization .

Pharmacological Studies

Recent pharmacological evaluations have underscored the potential of this compound in developing new antibiotics and anticancer agents. Its ability to target multiple pathways makes it a candidate for further exploration in drug development .

Q & A

What are the most reliable synthetic routes for 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one, and how do reaction conditions influence yield?

Basic
The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, 3-cyano derivatives can be prepared by reacting 2-aminobenzothiazole with acetylating agents under reflux in polar aprotic solvents like DMF, with yields ranging from 45% to 70% depending on substituents . Key factors include temperature control (reflux at ~100°C), solvent choice (DMF or ethanol-water mixtures), and stoichiometric ratios of reactants. IR and NMR are critical for verifying acetyl group incorporation .

How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

Basic
Structural confirmation relies on:

  • IR Spectroscopy : Detects carbonyl stretches (1676–1915 cm⁻¹) for acetyl and ketone groups .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.87–9.16 ppm) and carbon environments (e.g., acetyl carbons at ~191 ppm) .
  • Elemental Analysis : Validates molecular formulas (e.g., C₁₈H₁₂N₂O₂S) with <0.5% deviation .
    Advanced derivatives may require ESI-MS or X-ray crystallography for unambiguous confirmation, as seen in trifluoromethyl-substituted analogs .

What catalytic systems enhance the efficiency of synthesizing pyrimidobenzothiazole derivatives, and how do they operate?

Advanced
Calcined Mg-Al-CO₃ hydrotalcite (Mg/Al = 3:1) is a high-performance heterogeneous catalyst for solvent-free syntheses. Its basic sites (Hammett basicity H_ = 15–18) promote Knoevenagel condensations and cyclization steps, achieving >80% yield for curcumin-linked derivatives . Catalyst recyclability (up to 5 cycles without activity loss) and reduced reaction times (2–4 hours) are notable advantages. Characterization via XRD and SEM confirms structural stability post-calcination .

How can reaction parameters be optimized to mitigate side reactions during nucleophilic substitutions?

Advanced
Optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce hydrolysis .
  • Base Choice : Anhydrous K₂CO₃ minimizes side reactions compared to NaOH, which may hydrolyze acetyl groups .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and byproduct formation. For example, substituting methylthio groups with morpholino or piperidino groups requires precise heating to avoid over-alkylation .

How are contradictions in spectral data resolved for structurally similar derivatives?

Advanced
Ambiguities in NMR signals (e.g., overlapping aromatic protons) are resolved via:

  • 2D NMR (COSY, HSQC) : Differentiates adjacent protons and correlates C-H environments .
  • X-ray Diffraction : Provides definitive bond lengths and angles, as demonstrated for 7,8-dihydroxy derivatives .
  • Computational Modeling : DFT calculations predict chemical shifts, aiding assignments for complex substituents like trifluoromethyl groups .

What experimental designs are used to evaluate the cytotoxic activity of pyrimidobenzothiazole derivatives?

Advanced
Cytotoxicity assays typically involve:

  • Cell Lines : Human cancer lines (e.g., MCF-7, HeLa) treated with 1–100 μM compound for 48–72 hours .
  • MTT/PrestoBlue Assays : Measure mitochondrial activity to calculate IC₅₀ values .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups like CF₃ enhance activity) . Controls include untreated cells and reference drugs (e.g., doxorubicin).

What strategies are employed to diversify the substituent landscape of pyrimidobenzothiazoles?

Advanced
Derivatization strategies include:

  • Nucleophilic Displacement : Methylthio groups at position 2 react with amines, phenols, or active methylene compounds to introduce morpholino, piperidino, or malonyl groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings introduce aryl/hetaryl groups at position 8 .
  • One-Pot Multicomponent Reactions : Combine isatins, malononitrile, and pyrimidobenzothiazoles to form spiro derivatives in ethanol-water .

How do green chemistry principles apply to pyrimidobenzothiazole synthesis?

Advanced
Eco-friendly methods emphasize:

  • Solvent-Free Conditions : Hydrotalcite-catalyzed reactions eliminate toxic solvents .
  • Aqueous Ethanol Systems : Used in one-pot syntheses to reduce waste .
  • Catalyst Recyclability : Mg-Al hydrotalcite retains activity over multiple cycles, minimizing resource use .

How are structure-activity relationship (SAR) studies conducted for antioxidant derivatives?

Advanced
SAR workflows include:

  • DPPH Assays : Measure radical scavenging activity (IC₅₀) for 6,7-dihydroimidazo-benzothiazines .
  • Substituent Variation : Electron-donating groups (e.g., -OH, -OCH₃) enhance antioxidant capacity by stabilizing radical intermediates .
  • Molecular Docking : Predict binding to oxidative stress targets (e.g., NADPH oxidase) .

What role does X-ray crystallography play in confirming pyrimidobenzothiazole geometries?

Advanced
Single-crystal X-ray analysis resolves:

  • Bond Angles/Lengths : Confirms fused pyrimidine-benzothiazole systems (e.g., C-C bond lengths ~1.39 Å) .
  • Stereochemistry : Assigns R/S configurations for chiral centers in dihydro derivatives .
  • Packing Interactions : Identifies π-π stacking or hydrogen bonding influencing solid-state stability .

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